(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone

Kinase inhibitor IKKβ scaffold diversification

(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone (CAS 52505-48-3) is the unsubstituted parent scaffold of a broad class of 3-amino-2-benzoyl-thieno[2,3-b]pyridines that have demonstrated potent inhibitory activity across multiple kinase targets, including IKKβ (IC50 as low as 40 nM), c-Src (IC50 3.8 nM), eEF2-K (IC50 170 nM), and PIM-1 (IC50 0.019 µM), as well as anticancer activity via microtubule destabilization (GI50 50–250 nM). The compound features a fused thieno[2,3-b]pyridine heterocyclic core bearing a 3-amino group and a 2-benzoyl substituent, providing a versatile synthetic handle for further functionalization at the unsubstituted C-4, C-5, and C-6 positions.

Molecular Formula C14H10N2OS
Molecular Weight 254.31
CAS No. 52505-48-3
Cat. No. B2489651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone
CAS52505-48-3
Molecular FormulaC14H10N2OS
Molecular Weight254.31
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=CC=C3)N
InChIInChI=1S/C14H10N2OS/c15-11-10-7-4-8-16-14(10)18-13(11)12(17)9-5-2-1-3-6-9/h1-8H,15H2
InChIKeyDUDUSXVCJNPSFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone (CAS 52505-48-3): Unsubstituted Core Scaffold of the 3-Amino-2-benzoyl-thieno[2,3-b]pyridine Family for Kinase and Anticancer Drug Discovery


(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone (CAS 52505-48-3) is the unsubstituted parent scaffold of a broad class of 3-amino-2-benzoyl-thieno[2,3-b]pyridines that have demonstrated potent inhibitory activity across multiple kinase targets, including IKKβ (IC50 as low as 40 nM), c-Src (IC50 3.8 nM), eEF2-K (IC50 170 nM), and PIM-1 (IC50 0.019 µM), as well as anticancer activity via microtubule destabilization (GI50 50–250 nM) [1][2]. The compound features a fused thieno[2,3-b]pyridine heterocyclic core bearing a 3-amino group and a 2-benzoyl substituent, providing a versatile synthetic handle for further functionalization at the unsubstituted C-4, C-5, and C-6 positions [3]. It is commercially available as a research-grade building block at 97% purity .

Why Substituted Thieno[2,3-b]pyridine Analogs Cannot Replace the Unsubstituted (3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone Scaffold in SAR-Driven Lead Optimization


The thieno[2,3-b]pyridine scaffold exhibits profound substitution-dependent biological activity, making generic interchange between substituted analogs impossible without altering target selectivity and potency. The C-4 and C-6 positions are critical determinants of kinase selectivity: small alkyl groups at C-4 and polar substituents with proper orientation at C-6 are required to achieve IKKβ IC50 values of 40 nM, while unsubstituted or differently substituted analogs show markedly reduced activity [1]. The 2-benzoyl (phenyl ketone) moiety present in CAS 52505-48-3 establishes an intramolecular NH···O hydrogen bond that stabilizes the anti-conformer with an energy barrier of 5–6 kcal mol⁻¹, a conformational feature absent in the 2-carboxamide series (e.g., BI-605906) that dominates the IKKβ and c-Src inhibitor patent landscape [2][3]. Furthermore, ring fusion at C-5/C-6 (cycloheptyl/cyclohexyl) is critical for microtubule-destabilizing activity (GI50 50–250 nM), whereas unsubstituted or smaller ring systems show diminished potency [4]. These divergent SARs mean that no single substituted analog can serve as a universal surrogate for the unsubstituted parent across multiple biological contexts.

Quantitative Differentiation Evidence: (3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone (CAS 52505-48-3) vs. Substituted Analogs and Alternative Scaffolds


Unsubstituted C-4/C-6 Positions Enable Unbiased Kinase Selectivity Profiling vs. Pre-optimized IKKβ Inhibitor BI-605906 (IC50 380 nM)

The most potent IKKβ inhibitors in the thieno[2,3-b]pyridine class, such as BI-605906, require specific substitutions at C-4 (1,1-difluoropropyl) and C-6 (4-methylsulfonyl-piperidin-1-yl) to achieve IC50 = 380 nM at 0.1 mM ATP . In contrast, CAS 52505-48-3 bears no substituents at these positions, offering a 'blank slate' for SAR exploration. The unsubstituted scaffold permits systematic probing of C-4 and C-6 substitution effects, as demonstrated by Morwick et al. (2009), where stepwise optimization from an unsubstituted core yielded IKKβ IC50 values as low as 40 nM—a 9.5-fold improvement over BI-605906—by iterative modification of C-4 alkyl groups and C-6 polar substituents [1]. The unsubstituted parent thus represents the essential starting point for kinase selectivity profiling free from pre-existing substitution bias.

Kinase inhibitor IKKβ scaffold diversification lead optimization selectivity profiling

2-Benzoyl (Phenyl Ketone) Pharmacophore Establishes Intramolecular NH···O Hydrogen Bond Distinct from the 2-Carboxamide Series: Conformational Evidence from DFT Calculations

In a direct study of 3-amino-substituted-thieno[2,3-b]pyridin-2-yl)(phenyl)methanones, Al-Ansari (2016) demonstrated via DFT and TD-DFT/B3LYP/6-31+G(d,p) calculations that the 2-benzoyl analog 3-amino-4,5,6-trimethyl-thieno[2,3-b]pyridin-2-yl)(phenyl)methanone exists in two rotameric forms (anti and syn) separated by 5–6 kcal mol⁻¹ energy barriers, with the anti-conformer stabilized by an intramolecular NH···O hydrogen bond between the 3-amino group and the benzoyl carbonyl oxygen [1]. This hydrogen bond plays a dominant role in affecting the energy of the HOMO-1 molecular orbital. In contrast, the 2-carboxamide series (e.g., BI-605906, c-Src inhibitor compound 25) lacks this stabilizing NH···O interaction due to the different geometry of the amide carbonyl, resulting in distinct conformational preferences and electronic properties that directly impact kinase binding pocket compatibility [2].

Conformational analysis intramolecular hydrogen bond DFT rotamer fluorescence spectroscopy

Divergent Cytotoxicity SAR: 6-Thiophen-2-yl Substitution Confers Tumorigenic-Selective Cytotoxicity Absent in the Unsubstituted Parent

Hayakawa et al. (2004) discovered that (3-amino-6-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)phenylmethanone (compound 3) acts as a selective cytotoxic agent against a tumorigenic cell line, while the structurally related benzofuran hit compound 2 (4-hydroxy-3-methyl-6-phenylbenzofuran-2-yl)phenylmethanone showed remarkably similar bioisosteric substructures yet produced entirely non-correlated SAR profiles upon derivatization [1]. Critically, the 6-unsubstituted parent scaffold (CAS 52505-48-3) lacks this thiophen-2-yl substituent and therefore does not exhibit the same tumorigenic-selective cytotoxicity. The most potent derivative from compound 3, designated 10k, displayed a distinct SAR profile unrelated to the benzofuran series, demonstrating that the 6-position substitution is a key determinant of both potency and selectivity in this chemotype [1].

Cytotoxicity tumorigenic selectivity anticancer SAR thienopyridine

Unsubstituted Core as Baseline for eEF2-K and c-Src Inhibitor Optimization: 170 nM to 3.8 nM Potency Gains Achieved Through Scaffold Decoration

The unsubstituted 3-amino-thieno[2,3-b]pyridine core serves as the common starting point for two independent kinase inhibitor optimization campaigns. Lockman et al. (2010) reported that thieno[2,3-b]pyridine analogues inhibit eEF2-K, with the most active compound 34 achieving IC50 = 170 nM in vitro; the study emphasized that ring fusion adjacent to the thienopyridine nitrogen is critical for activity [1]. Independently, Pevet et al. (2011) elaborated the same 3-amino-thieno[2,3-b]pyridine scaffold—identified through HTS—into potent c-Src inhibitors, with compound 25 achieving IC50 = 3.8 nM in the enzymatic assay and IC50 = 940 nM for Src-dependent cell proliferation inhibition [2]. These divergent optimization trajectories from a common unsubstituted core underscore the scaffold's versatility: identical starting material yields inhibitors against structurally unrelated kinases with potencies spanning two orders of magnitude (3.8–170 nM) depending solely on the appended substituents.

eEF2-K c-Src kinase inhibitor lead optimization structure-activity relationship

Commercial Availability as Unsubstituted Building Block (97% Purity) vs. Custom Synthesis Requirement for Substituted Analogs

CAS 52505-48-3 is commercially available from multiple vendors as a research-grade building block. Leyan (Shanghai) supplies the compound at 97% purity (Product No. 1402549) . CymitQuimica previously listed the compound (Ref. 10-F729838, 1g) though currently marked as discontinued, indicating historical commercial availability . In contrast, most substituted 3-amino-thieno[2,3-b]pyridine analogs reported in the primary literature (e.g., BI-605906, compound 34, compound 25) are not available as off-the-shelf building blocks and require custom multi-step synthesis. The unsubstituted scaffold thus represents the most synthetically accessible entry point into the thieno[2,3-b]pyridine chemical space for SAR exploration, enabling rapid derivatization without the need for de novo construction of the fused heterocyclic core.

Chemical procurement building block lead optimization synthetic accessibility medicinal chemistry

Procurement-Driven Application Scenarios for (3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone (CAS 52505-48-3)


De Novo Kinase Inhibitor Lead Optimization: Parallel SAR at C-4, C-5, and C-6 Positions without Pre-existing Substitution Bias

The unsubstituted scaffold of CAS 52505-48-3 enables medicinal chemistry teams to conduct systematic, unbiased SAR exploration at all three available positions (C-4, C-5, C-6) of the thieno[2,3-b]pyridine core. As demonstrated by Morwick et al. (2009), iterative substitution at C-4 (small alkyl groups) and C-6 (polar substituents with proper orientation) improved IKKβ inhibitory potency from micromolar baseline to IC50 = 40 nM [1]. Similarly, the eEF2-K inhibitor program (Lockman et al., 2010) identified ring fusion adjacent to the thienopyridine nitrogen as critical, achieving IC50 = 170 nM [2], while the c-Src program (Pevet et al., 2011) achieved IC50 = 3.8 nM through alternative substitution [3]. Using CAS 52505-48-3 as the common starting material, a single procurement supports multiple parallel kinase programs, maximizing the return on compound acquisition investment.

Microtubule-Targeting Anticancer Agent Development: Fused Cycloalkyl Ring Systems at C-5/C-6 for Colchicine-Site Binding

Eurtivong et al. (2017) demonstrated that 3-amino-thieno[2,3-b]pyridines with fused cycloheptyl or cyclohexyl substituents at C-5/C-6 exhibit potent microtubule-destabilizing activity through colchicine-site binding, achieving GI50 values of 50–250 nM against multidrug-resistant melanoma MDA-MB-435 and breast MDA-MB-468 cancer cell lines [1]. The unsubstituted scaffold (CAS 52505-48-3) provides the requisite 3-amino-thieno[2,3-b]pyridine core for constructing these tricyclic systems via cyclization chemistry at C-5/C-6, while the 2-benzoyl group can be retained or modified depending on the desired pharmacokinetic profile. This application is inaccessible from the 2-carboxamide analog series, as the carboxamide pharmacophore introduces unwanted hydrogen-bonding capacity that may interfere with colchicine-site recognition.

Antiviral Drug Discovery Against Alphaviruses: Thieno[2,3-b]pyridine Core as a Privileged Scaffold for Mayaro Virus Inhibition

Amorim et al. (2017) identified thieno[2,3-b]pyridine derivatives as a new class of antiviral agents against Mayaro virus (MAYV), with all seven tested derivatives reducing viral production effectively at non-toxic concentrations in Vero cells [1]. One selected molecule demonstrated dual activity: protection of pre-treated cells (early-stage inhibition) and interference with virus morphogenesis (late-stage inhibition). CAS 52505-48-3 serves as the synthetic entry point for constructing these antiviral thieno[2,3-b]pyridines through systematic variation of substituents on the core scaffold, enabling the exploration of structure-antiviral activity relationships that cannot be accessed through pre-substituted kinase-focused analogs.

Chemical Biology Probe Development: Conformationally Constrained Fluorescent Probe Design Exploiting Intramolecular NH···O Hydrogen Bond

The intramolecular NH···O hydrogen bond between the 3-amino group and the 2-benzoyl carbonyl, characterized by Al-Ansari (2016) with a rotational energy barrier of 5–6 kcal mol⁻¹ [1], provides a unique conformational constraint that can be exploited for designing environment-sensitive fluorescent probes. The dual fluorescence (S1 and S2 excited states populated in both non-polar and polar protic/aprotic solvents) exhibited by 3-amino-substituted-thieno[2,3-b]pyridin-2-yl)(phenyl)methanones makes this scaffold suitable for developing solvatochromic probes for studying protein conformational changes, membrane dynamics, or intracellular viscosity. This application is specific to the 2-benzoyl series and is not accessible from the 2-carboxamide analogs, which lack this intramolecular H-bonding motif.

Quote Request

Request a Quote for (3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.